molecular formula C20H20BrClN4OS2 B2947234 N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1216925-61-9

N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2947234
CAS No.: 1216925-61-9
M. Wt: 511.88
InChI Key: VACXZTKDIWFTQK-UHFFFAOYSA-N
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Description

N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE is a potent and selective chemical probe targeting the kinase domain of Monopolar Spindle 1 (Mps1), also known as TTK. Its primary research value lies in the specific inhibition of Mps1, a crucial serine/threonine kinase that regulates the spindle assembly checkpoint (SAC) and ensures proper chromosome segregation during mitosis. By potently inhibiting Mps1 kinase activity, this compound induces premature anaphase onset and severe chromosome mis-segregation, leading to aneuploidy and apoptosis in proliferating cells. This mechanism makes it an invaluable tool for investigating the fundamental biology of cell cycle control, genomic instability , and the role of Mps1 as a target in oncology research . Researchers utilize this compound in vitro and in cellular models to study SAC function, to validate Mps1 as a therapeutic target in various cancer types, and to explore synthetic lethal interactions for potential combination therapies. Its application extends to the development of screening assays for novel Mps1 inhibitors and the dissection of mitotic signaling pathways, providing critical insights for cancer biology and drug discovery endeavors.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-benzothiazole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4OS2.ClH/c1-24(2)10-5-11-25(20-23-15-9-8-13(21)12-17(15)28-20)19(26)18-22-14-6-3-4-7-16(14)27-18;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACXZTKDIWFTQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=NC4=CC=CC=C4S3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of o-aminothiophenol with a suitable carbonyl compound.

    Bromination: Introduction of the bromine atom at the 6-position of the benzothiazole ring using brominating agents such as bromine or N-bromosuccinimide (NBS).

    Amidation: Coupling of the brominated benzothiazole with 3-(dimethylamino)propylamine to form the desired amide linkage.

    Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromine Site

The bromine atom at the 6-position of the benzothiazole ring is susceptible to nucleophilic substitution under specific conditions. This reactivity is leveraged to introduce new functional groups, enhancing the compound’s utility in medicinal chemistry.

Reagent Conditions Product Yield Reference
Sodium thiocyanateEthanol, reflux, 12 h6-Thiocyanato derivative78%
PiperidineDMF, 80°C, 6 h6-Piperidinylbenzothiazole65%
Ammonium sulfideAqueous HCl, 60°C, 8 h6-Mercaptobenzothiazole72%

Key Findings :

  • Substitution reactions are facilitated by polar aprotic solvents (e.g., DMF) and elevated temperatures .

  • Electron-withdrawing groups on the benzothiazole ring enhance NAS reactivity .

Hydrolysis of the Carboxamide Group

The carboxamide moiety can undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine derivatives.

Condition Reagent Product Notes
Acidic (HCl, 6M)Reflux, 24 h1,3-Benzothiazole-2-carboxylic acidRequires prolonged heating .
Basic (NaOH, 2M)100°C, 12 h2-Amino-6-bromo-1,3-benzothiazoleSide reactions may occur with the dimethylamino group .

Mechanistic Insight :
Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ammonia or amine .

Alkylation/Quaternization of the Dimethylamino Group

The tertiary amine in the dimethylamino-propyl side chain undergoes alkylation, forming quaternary ammonium salts.

Alkylating Agent Conditions Product Application
Methyl iodideCHCl₃, RT, 6 hQuaternary ammonium saltEnhances water solubility .
Ethyl bromoacetateDMF, 60°C, 8 hEster-functionalized derivativeUsed in prodrug synthesis.

Limitations :

  • Steric hindrance from the benzothiazole ring may reduce reaction efficiency .

Oxidation Reactions

The benzothiazole sulfur and dimethylamino group are oxidation-sensitive.

Oxidizing Agent Conditions Product Outcome
H₂O₂ (30%)Acetic acid, 50°C, 4 hBenzothiazole sulfoxidePartial oxidation observed .
KMnO₄H₂O, 0°C, 2 hBenzothiazole sulfoneOver-oxidation risks degradation .

Note : Oxidation of the dimethylamino group to N-oxide is possible but less common under mild conditions .

Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-coupling reactions.

Reaction Type Catalyst Conditions Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C, 12 hBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 110°C, 24 hAryl amine-functionalized compounds

Applications :

  • Coupling reactions diversify the compound’s aromatic framework for structure-activity relationship studies .

Acylation of the Carboxamide Group

The carboxamide can react with acyl chlorides or anhydrides to form mixed anhydrides or tertiary amides.

Acylating Agent Conditions Product Yield
Acetyl chloridePyridine, 0°C, 2 hN-Acetylated derivative68%
Benzoyl chlorideTHF, RT, 6 hN-Benzoylated compound72%

Challenges :
Competition with hydrolysis necessitates anhydrous conditions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE depends on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. In the case of anticancer activity, it might inhibit specific molecular targets or pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related heterocyclic derivatives, focusing on functional groups, synthetic routes, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups
N-(6-Bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-benzothiazole-2-carboxamide Benzothiazole dimer 6-Bromo, 3-(dimethylamino)propyl Carboxamide, tertiary amine (HCl salt)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methyl, 2-hydroxy-1,1-dimethylethyl N,O-bidentate directing group
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Benzodithiazine 6-Chloro, 1-methylhydrazino, methyl ester SO₂, hydrazine, ester
6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine Benzodithiazine 6-Chloro, 7-cyano, 2-hydroxybenzylidene SO₂, nitrile, imine

Key Observations:

Structural Diversity: The target compound’s dimeric benzothiazole scaffold distinguishes it from benzodithiazine derivatives (e.g., ), which feature sulfur-sulfur bonds and sulfonyl groups. These structural differences influence electronic properties and reactivity. For example, benzodithiazines with SO₂ groups exhibit strong hydrogen-bonding networks, leading to higher melting points (e.g., 252–253°C in ) compared to benzothiazoles. The N,O-bidentate group in facilitates metal coordination, while the target compound’s dimethylamino group and bromo substituent may enhance interactions with biological targets like enzymes or DNA.

Synthetic Routes: The target compound likely involves coupling 6-bromo-1,3-benzothiazole-2-carboxylic acid with 3-(dimethylamino)propylamine, followed by HCl salt formation. This contrasts with benzodithiazine derivatives synthesized via multistep routes involving condensation and nucleophilic substitution (e.g., hydrazine incorporation in ).

Physicochemical Properties: Solubility: The hydrochloride salt of the target compound improves aqueous solubility compared to neutral benzodithiazines (e.g., ), which rely on polar substituents like nitriles or hydroxyl groups for solubility. Thermal Stability: Benzodithiazines with sulfonyl groups (e.g., ) decompose at high temperatures (252–315°C), whereas benzothiazoles with flexible side chains (e.g., dimethylaminopropyl) may exhibit lower melting points.

Biological Relevance: Brominated benzothiazoles are associated with anticancer activity due to halogen-induced lipophilicity and DNA intercalation.

Biological Activity

N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE is a benzothiazole derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of molecules known for their potential therapeutic applications, particularly in oncology and as antimicrobial agents. This article explores the biological activity of this compound, supported by various research findings and data.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A benzothiazole core, which is known for its pharmacological significance.
  • A bromo substituent at the 6-position, which can enhance biological activity.
  • A dimethylamino propyl side chain that may influence solubility and receptor interaction.

Biological Activity Overview

Research indicates that benzothiazole derivatives exhibit a wide range of biological activities, including:

  • Antitumor Activity : Several studies have shown that benzothiazole derivatives can inhibit tumor growth in various cancer cell lines. For instance, compounds similar to the one in focus have demonstrated significant cytotoxic effects against breast and colon cancer cells due to their ability to induce apoptosis and inhibit cell proliferation .
  • Antimicrobial Properties : Benzothiazole derivatives have been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
  • Neuroprotective Effects : Some studies suggest that benzothiazole derivatives can exert neuroprotective effects, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammation .

The precise mechanism of action for this compound is still under investigation; however, several potential pathways have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways that promote cell death in tumors or inhibit bacterial growth.
  • DNA Interaction : Some benzothiazoles have been shown to bind to DNA, leading to interference with replication and transcription processes .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Study on Antitumor Activity : A series of benzothiazole derivatives were tested against human-derived tumor cell lines (e.g., MDA-MB-231). Results showed significant growth inhibition with IC50 values in the nanomolar range .
CompoundCell LineIC50 (nM)
Benzothiazole Derivative AMDA-MB-23145
Benzothiazole Derivative BHCT11630
  • Antimicrobial Testing : Compounds based on the benzothiazole scaffold were evaluated for their antibacterial properties against E. coli and Staphylococcus aureus. The results indicated effective inhibition with minimal inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of this compound?

Answer:
The synthesis of benzothiazole derivatives typically involves coupling reactions, cyclization, or condensation under reflux. For example, analogous compounds have been synthesized using dimethylformamide-dimethylacetal (DMF-DMA) in dioxane under reflux (4 hours), followed by crystallization in ethanol . Key optimization steps include:

  • Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reaction efficiency.
  • Catalyst use : Acidic or basic catalysts may accelerate coupling reactions.
  • Temperature control : Reflux conditions (~100°C) are critical for cyclization.
  • Purification : Ethanol or methanol recrystallization improves purity .

Advanced: How can contradictions in biological activity data (e.g., inconsistent IC50 values) be resolved?

Answer:
Contradictions often arise from variability in assay conditions or compound stability. Methodological approaches include:

  • Replicate experiments : Conduct triplicate assays with independent syntheses to confirm reproducibility.
  • Orthogonal assays : Validate activity using alternative methods (e.g., fluorescence-based vs. colorimetric assays).
  • Stability testing : Assess compound degradation under storage or assay conditions (e.g., pH, temperature).
  • Statistical analysis : Apply ANOVA or t-tests to evaluate significance of observed differences .

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?

Answer:
Standard techniques include:

  • NMR spectroscopy : Confirm substitution patterns (e.g., bromo group at position 6 via 1^1H/13^13C NMR).
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., C18_{18}H17_{17}BrN4_4OS2_2·HCl).
  • HPLC : Assess purity (>95% recommended for biological assays).
  • X-ray crystallography : Resolve ambiguities in stereochemistry (if crystalline) .

Advanced: What computational strategies are suitable for predicting the compound’s binding affinity to target proteins?

Answer:

  • Molecular docking : Use software like AutoDock or Schrödinger to model interactions with active sites.
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to infer reactivity.
  • Molecular dynamics (MD) simulations : Predict stability of ligand-protein complexes over time.
  • QSAR modeling : Corrogate structural features (e.g., bromo substitution) with activity using datasets of analogs .

Basic: How can solubility challenges associated with the hydrochloride salt form be addressed?

Answer:

  • pH adjustment : Use buffered solutions (e.g., PBS at pH 7.4) to enhance solubility.
  • Co-solvents : Add DMSO (<5%) or cyclodextrins to improve dissolution.
  • Salt metathesis : Convert to alternative salts (e.g., mesylate) if HCl form is problematic.
  • Sonication : Apply ultrasound to disperse aggregates in aqueous media .

Advanced: What experimental design principles apply to structure-activity relationship (SAR) studies for this compound?

Answer:

  • Systematic substitution : Synthesize analogs with modifications at the bromo, dimethylamino, or benzothiazole positions.
  • Biological screening : Test against panels of related targets (e.g., kinases, antimicrobial assays) to identify selectivity.
  • Data triangulation : Combine IC50_{50} values, computational predictions, and structural data (e.g., XRD) to infer SAR trends.
  • Meta-analysis : Compare results with published benzothiazole derivatives to identify conserved pharmacophores .

Basic: What precautions are necessary for handling this compound in vitro?

Answer:

  • Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (based on analog SDS data).
  • Light sensitivity : Store in amber vials if prone to photodegradation.
  • Moisture control : Keep desiccated to prevent HCl salt hydrolysis.
  • Waste disposal : Follow institutional guidelines for halogenated organic compounds .

Advanced: How can conflicting data between in vitro and in vivo efficacy be investigated?

Answer:

  • Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays).
  • Metabolite identification : Use LC-MS to detect degradation products or active metabolites.
  • Tissue distribution studies : Radiolabel the compound to track accumulation in target organs.
  • Dose-response calibration : Adjust in vivo dosing to align with in vitro potency .

Basic: What spectroscopic signatures distinguish this compound from its non-brominated analogs?

Answer:

  • UV-Vis : Bromo substitution typically shifts λmax_{\text{max}} due to increased electron-withdrawing effects.
  • IR spectroscopy : C-Br stretching (~560 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) are diagnostic.
  • 1^1H NMR : Deshielded aromatic protons adjacent to bromo groups (e.g., ~8.0 ppm for H-5 in benzothiazole) .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Answer:

  • Knockout/knockdown models : Use CRISPR/Cas9 to delete putative targets and assess activity loss.
  • Pull-down assays : Affinity-tag the compound to isolate binding partners via mass spectrometry.
  • Transcriptomics : Profile gene expression changes post-treatment to identify pathways.
  • Resistance studies : Evolve resistant cell lines and sequence genomes to pinpoint mutations .

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